3,5-Dimethyl-4-methoxyphenylmagnesium bromide

Catalog No.
S1496511
CAS No.
185416-17-5
M.F
C9H11BrMgO
M. Wt
239.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethyl-4-methoxyphenylmagnesium bromide

CAS Number

185416-17-5

Product Name

3,5-Dimethyl-4-methoxyphenylmagnesium bromide

IUPAC Name

magnesium;2-methoxy-1,3-dimethylbenzene-5-ide;bromide

Molecular Formula

C9H11BrMgO

Molecular Weight

239.39 g/mol

InChI

InChI=1S/C9H11O.BrH.Mg/c1-7-5-4-6-8(2)9(7)10-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

XSPAONKQJCLPAB-UHFFFAOYSA-M

SMILES

CC1=C(C(=C[C-]=C1)C)OC.[Mg+2].[Br-]

Canonical SMILES

CC1=C(C(=C[C-]=C1)C)OC.[Mg+2].[Br-]

Synthesis of Complex Molecules:

,5-Dimethyl-4-methoxyphenylmagnesium bromide (also known as 3,5-dimethoxy-4-methylphenylmagnesium bromide or MgBr(3,5-Me2-4-MeO-Ph)) is a Grignard reagent, a type of organometallic compound used extensively in organic synthesis. Its primary application in scientific research lies in the formation of carbon-carbon bonds, a crucial step in constructing complex organic molecules.

Grignard reagents react with various carbonyl compounds (such as aldehydes, ketones, and esters) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a powerful and versatile tool for creating a wide range of organic molecules with diverse functionalities.

For example, 3,5-dimethyl-4-methoxyphenylmagnesium bromide can be used to synthesize:

  • Pharmaceuticals: The introduction of the 3,5-dimethyl-4-methoxyphenyl group, also known as the mesitylene group, can be used to modify the properties of various drug candidates, potentially affecting their efficacy, selectivity, or pharmacokinetic profile.
  • Fine chemicals: This Grignard reagent can be employed in the synthesis of various fine chemicals, such as dyes, pigments, and agricultural products, due to the unique properties of the introduced mesitylene group.
  • Organic materials: The controlled introduction of the 3,5-dimethyl-4-methoxyphenyl moiety can be valuable in the design and synthesis of novel organic materials with specific functionalities, such as photoactive or conductive properties.

Advantages and Considerations:

,5-Dimethyl-4-methoxyphenylmagnesium bromide offers several advantages over other Grignard reagents:

  • Enhanced reactivity: The presence of the electron-donating methoxy group (-OCH3) activates the aromatic ring, making the Grignard reagent more reactive towards carbonyl compounds.
  • Steric control: The two methyl groups (-CH3) at positions 3 and 5 introduce steric hindrance, potentially leading to regioselectivity in the reaction with certain carbonyl compounds.
  • Moisture sensitivity: Like all Grignard reagents, 3,5-dimethyl-4-methoxyphenylmagnesium bromide is highly sensitive to moisture and must be handled under inert conditions (i.e., under an inert gas atmosphere) to prevent decomposition.
  • Air sensitivity: Similar to moisture, air exposure can lead to the degradation of the Grignard reagent.
  • Flammability: Grignard reagents are generally flammable and should be handled with appropriate safety precautions.

3,5-Dimethyl-4-methoxyphenylmagnesium bromide is an organomagnesium compound with the molecular formula C₉H₁₁BrMgO and a CAS number of 185416-17-5. This compound is characterized by a phenyl ring substituted with two methyl groups and one methoxy group, making it a derivative of Grignard reagents. It is typically encountered as a 0.5 M solution in tetrahydrofuran (THF) and is utilized extensively in organic synthesis due to its nucleophilic properties, enabling it to react with various electrophiles .

  • Nucleophilic Addition: It can add to carbonyl compounds to form alcohols. For example, reacting with aldehydes or ketones yields secondary or tertiary alcohols.
  • Reaction with Carbon Dioxide: This compound can react with carbon dioxide to produce carboxylic acids upon hydrolysis.
  • Formation of Other Organometallic Compounds: It can also be used to synthesize other organometallic compounds by reacting with halides or other electrophiles.

The general reaction can be represented as follows:

RMgX+RYRR+MgXYR-MgX+R'Y\rightarrow R-R'+MgX_Y

where RR represents the 3,5-dimethyl-4-methoxyphenyl group, XX is bromine, and YY represents the electrophile .

3,5-Dimethyl-4-methoxyphenylmagnesium bromide is synthesized through the reaction of 3,5-dimethyl-4-methoxyphenyl bromide with magnesium in anhydrous ether or THF. The reaction proceeds as follows:

  • Preparation of Bromide: The starting material, 3,5-dimethyl-4-methoxyphenyl bromide, is prepared from the corresponding phenol via bromination.
  • Grignard Formation: Magnesium metal is added to the bromide in an inert atmosphere (usually nitrogen or argon) to form the Grignard reagent.

(CH3)2C6H2OCH3+Mg+Br(CH3)2C6H2OCH3MgBr(CH_3)_2C_6H_2OCH_3+Mg+Br\rightarrow (CH_3)_2C_6H_2OCH_3MgBr

This method ensures that moisture is excluded to prevent hydrolysis of the Grignard reagent .

3,5-Dimethyl-4-methoxyphenylmagnesium bromide finds application primarily in organic synthesis:

  • Synthesis of Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
  • Agrochemicals Production: It is also utilized in the development of agrochemicals.
  • Material Science: The compound can be involved in polymerization reactions or as a catalyst in various organic transformations .

Interaction studies involving 3,5-Dimethyl-4-methoxyphenylmagnesium bromide typically focus on its reactivity with electrophiles and other functional groups. These studies help elucidate its role as a nucleophile and its utility in synthesizing complex organic molecules. The interactions are often assessed through kinetic studies and mechanistic investigations to optimize conditions for desired reactions.

Several compounds share structural similarities with 3,5-Dimethyl-4-methoxyphenylmagnesium bromide. Here are some notable examples:

Compound NameStructureUnique Features
3-Methylphenylmagnesium bromideC₇H₉BrMgLacks methoxy group; simpler structure
4-Methoxyphenylmagnesium bromideC₈H₉BrMgOContains only one methyl group; different reactivity profile
2,6-Dimethylphenylmagnesium bromideC₉H₁₁BrMgDifferent substitution pattern; potential for different selectivity in reactions

The uniqueness of 3,5-Dimethyl-4-methoxyphenylmagnesium bromide lies in its specific arrangement of substituents on the aromatic ring, which influences its reactivity and selectivity in nucleophilic addition reactions compared to these similar compounds .

The preparation of 3,5-dimethyl-4-methoxyphenylmagnesium bromide requires careful consideration of reaction conditions due to the presence of multiple functional groups on the aromatic ring. Traditional Grignard reagent preparation involves direct insertion of magnesium metal into the corresponding aryl halide.

Direct Magnesium Insertion Method

The conventional approach involves the reaction of magnesium with 3,5-dimethyl-4-methoxybromobenzene under strictly anhydrous conditions. This method necessitates rigorous preparation procedures:

  • All glassware must be thoroughly dried, rinsed with acetone, and oven-dried overnight.
  • The reaction requires an inert atmosphere (typically argon or nitrogen) to prevent oxidation of the highly reactive organometallic species.
  • Anhydrous solvents are essential, with tetrahydrofuran (THF) being the traditional solvent of choice.
  • The magnesium surface often requires activation to initiate the reaction.

A typical laboratory protocol involves adding magnesium powder (typically 2 mmol) to a flame-dried reaction vessel under inert atmosphere, followed by the addition of anhydrous solvent. The aryl bromide is then added dropwise to control the exothermic reaction. If initiation is problematic, the magnesium can be physically activated by crushing with a dry stirring rod, with necessary venting to release pressure.

Activated Magnesium Systems

For sterically hindered or electronically deactivated aryl bromides, such as 3,5-dimethyl-4-methoxybromobenzene, activated magnesium systems often provide superior results:

Table 1: Comparison of Magnesium Activation Methods for Challenging Aryl Bromides

Activation MethodAdvantagesLimitationsTypical Conditions
Rieke MagnesiumHigh reactivity, works with deactivated systemsPyrophoric, requires special handling-78°C, THF
Magnesium-AnthraceneGood functional group toleranceRequires preparation of the complexRT to 50°C, THF
Mechanically Activated MgSimple, cost-effectiveVariable surface activationRT, THF or Et₂O
Mg/LiCl SystemsEnhanced reactivityRequires pre-mixingRT, THF

Rieke magnesium has proven particularly effective for preparing functionalized Grignard reagents from aryl bromides containing sensitive functional groups such as nitrile or ester groups at low temperatures. This approach could be advantageous for 3,5-dimethyl-4-methoxyphenylmagnesium bromide preparation when high yields and purity are required.

3,5-Dimethyl-4-methoxyphenylmagnesium bromide, a specialized Grignard reagent with the molecular formula C9H11BrMgO and molecular weight of 239.39 g/mol, serves as a valuable nucleophilic partner in various transition metal-catalyzed cross-coupling reactions [1] [2]. This organometallic compound features distinctive electronic properties due to the presence of both electron-donating methyl groups and a methoxy substituent on the aromatic ring, which significantly influence its reactivity patterns in catalytic transformations [3] [6].

Nickel-Catalyzed Cross-Coupling Reactions Involving C(aryl)–O Bond Activation

Nickel-catalyzed cross-coupling reactions involving carbon-oxygen bond activation represent a transformative approach in synthetic organic chemistry, allowing the utilization of readily available aryl ethers as electrophilic partners [9] [10]. The unique ability of low-valent nickel species to activate otherwise unreactive C(aryl)–O bonds has revolutionized the field since Dankwardt's identification of the Ni(0)/PCy3 system in 2004 [9].

The mechanism of nickel-catalyzed C(aryl)–O bond activation involves several key pathways, with oxidative addition being the most widely accepted route [9] [10]. In this process, the nickel(0) center undergoes oxidative addition to the C(aryl)–O bond, forming a nickel(II) intermediate that subsequently participates in transmetalation with the organometallic nucleophile [9]. Alternative mechanistic proposals include the involvement of nickel(I) species through redox-neutral pathways, as demonstrated by Martin and coworkers [9] [10].

Table 1: Nickel-Catalyzed Cross-Coupling Reactions with C(aryl)–O Bond Activation

SubstrateCatalyst SystemNucleophileTemperature (°C)Yield (%)Reference
Anisole derivativesNi(cod)2/PCy3Organoboron reagents12060-85Tobisu 2008 [9]
MethoxynaphthaleneNi(cod)2/NHC ligandsAryl Grignard reagents8070-90Chatani 2011 [9]
Aryl methyl ethersNi(0)/PCy3Organoboron reagents10065-80Dankwardt 2004 [9]
Aryl carbamatesNi(cod)2/PiPr3Aryl Grignard reagents8055-75Xie 2011 [9]
Phenolic triflatesNi(0)/phosphineOrganozinc reagents6070-85Various [12]

The electronic properties of 3,5-dimethyl-4-methoxyphenylmagnesium bromide make it particularly suitable for nickel-catalyzed transformations [37]. The electron-donating nature of the methoxy and methyl substituents enhances the nucleophilicity of the Grignard reagent, facilitating transmetalation with nickel intermediates [37] [39]. Competitive Hammett studies have demonstrated that Grignard reagents bearing electron-donating substituents exhibit enhanced reactivity in cross-coupling reactions, with relative rate enhancements observed for methoxy-substituted systems [37].

The anionic pathway mechanism, as elucidated by recent spectroscopic and structural studies, involves the formation of electron-rich hetero-bimetallic nickelates through the addition of organometallic nucleophiles to nickel(0) centers [10] [11]. This mechanistic understanding is particularly relevant for 3,5-dimethyl-4-methoxyphenylmagnesium bromide, as the electron-rich nature of the aromatic system promotes the formation of stable nickelate intermediates [10].

Research findings indicate that the success of nickel-catalyzed C(aryl)–O bond activation depends critically on the choice of ligands and reaction conditions [9] [12]. N-heterocyclic carbene ligands bearing bulky N-alkyl substituents have proven particularly effective in overcoming the "naphthalene problem," enabling the coupling of simple anisole derivatives that were previously unreactive [9]. The use of such ligand systems with 3,5-dimethyl-4-methoxyphenylmagnesium bromide has shown promise in expanding the substrate scope to include challenging aromatic ethers [13].

Cobalt-Mediated Magnesiation via C–O/C–S Bond Cleavage Mechanisms

Cobalt-mediated bond cleavage mechanisms represent an emerging area of organometallic chemistry, with particular relevance to carbon-oxygen and carbon-sulfur bond activation [16] [17]. The unique electronic properties of cobalt complexes enable diverse mechanistic pathways for bond cleavage, ranging from single electron transfer processes to more conventional two-electron mechanisms [16] [18].

Theoretical investigations of C–X bond cleavage mediated by cobalt(II) complexes reveal the occurrence of SN2-like mechanisms, where the reduced cobalt atom functions as the nucleophile [16] [17]. In the case of 3,5-dimethyl-4-methoxyphenylmagnesium bromide, the interaction with cobalt systems can proceed through multiple pathways depending on the oxidation state of the cobalt center [16].

Table 2: Cobalt-Mediated Magnesiation via C–O/C–S Bond Cleavage Mechanisms

Substrate TypeCobalt ComplexMechanismTemperature (°C)Yield (%)Key Feature
Methyl halides (CH3X)Co(II)CbxSN2-like C-X cleavage2570-95Two-center one-electron bonds [16]
Aryl ethersCo(I) carbeneOxidative addition8050-80Beta-elimination [13]
ThioethersCo(II) complexesSingle electron transfer6060-85Radical intermediates [18]
AcylindolesCo-NHC systemsDecarbonylative coupling14065-90Traceless carbonyl [18]
DiarylketonesCo-NHC catalystsC-C bond cleavage12070-85Dual C-C cleavage [21]

The cobalt(I)-mediated activation of sp3 C–H bonds has been demonstrated with (Cp*)Co(VTMS)2 complexes, showing remarkable selectivity for carbon-hydrogen bond activation α to heteroatoms [19]. This reactivity pattern suggests potential applications for 3,5-dimethyl-4-methoxyphenylmagnesium bromide in cobalt-catalyzed transformations, particularly those involving the methoxy substituent [19].

Cobalt-catalyzed intramolecular decarbonylative coupling reactions represent a unique application of cobalt-mediated bond cleavage [18] [21]. These transformations involve the cleavage of two C–C bonds and formation of a new C–C bond through chelation-assisted mechanisms [18]. The use of cobalt-N-heterocyclic carbene catalytic systems enables the transformation of acylindoles and diarylketones under relatively mild conditions, demonstrating the versatility of cobalt in bond activation processes [21].

Research findings indicate that the choice of cobalt oxidation state significantly influences the reaction pathway and product distribution [16] [17]. Cobalt(II) complexes tend to form uncommon two-center one-electron bonds, while cobalt(I) systems favor more conventional bonding patterns [16]. The source function analysis reveals that axial ligands play crucial roles in determining the reactivity patterns of cobalt complexes throughout the catalytic cycle [16].

Manganese-Catalyzed Aerobic Heterocoupling with Aryl Nucleophiles

Manganese-catalyzed aerobic heterocoupling reactions have emerged as an environmentally benign approach to biaryl synthesis, utilizing atmospheric oxygen as the terminal oxidant [8] [23] [28]. These transformations are particularly attractive due to the abundance and low cost of manganese catalysts compared to precious metal alternatives [23] [26].

The development of improved protocols for manganese-catalyzed cross-coupling of arylmagnesium bromides under dioxygen atmosphere has demonstrated significant potential for synthetic applications [8] [28]. The reaction typically employs a 2:1 ratio of Grignard reagents with 20 mol% of MnCl2 catalyst, achieving excellent yields when the limiting Grignard reagent undergoes minimal homocoupling [8] [28].

Table 3: Manganese-Catalyzed Aerobic Heterocoupling with Aryl Nucleophiles

Grignard Reagent 1Grignard Reagent 2ProductYield (%)Reaction Time (min)Homocoupling (%)Catalyst Loading (mol%)
Phenylmagnesium bromidep-Methoxyphenylmagnesium bromide4-Methoxybiphenyl91202-320 [8]
p-Methoxyphenylmagnesium bromidep-Cyanophenylmagnesium bromide4-Methoxy-4'-cyanobiphenyl91202-320 [8]
p-Dimethylaminophenylmagnesium bromidePhenylmagnesium bromide4-Dimethylamino-4'-methylbiphenyl85253-420 [8]
p-Fluorophenylmagnesium bromidep-Tolylmagnesium bromide4-Fluoro-4'-methylbiphenyl88222-320 [8]
p-Chlorophenylmagnesium bromidePhenylmagnesium bromide4-Chlorobiphenyl81204-520 [8]

Mechanistic studies reveal that the success of manganese-catalyzed aerobic heterocoupling depends critically on the relative rates of homocoupling versus heterocoupling for different arylmagnesium bromides [8]. Arylmagnesium bromides containing electron-donating substituents such as p-methoxy, p-dimethylamino, p-fluoro, and p-chloro groups show enhanced selectivity for heterocoupling reactions [8] [28]. This selectivity pattern makes 3,5-dimethyl-4-methoxyphenylmagnesium bromide an ideal candidate for such transformations due to its electron-rich aromatic system [8].

The monitoring of coupling reactions during the initial stages reveals distinct reactivity patterns for different Grignard reagents [8]. p-Methoxyphenylmagnesium bromide undergoes minimal homocoupling while maintaining high reactivity toward heterocoupling, resulting in excellent yields of the desired cross-coupled products [8]. This behavior is attributed to the electronic effects of the methoxy substituent, which modulates the reactivity of the organometallic species [8].

Recent advances in manganese catalysis have focused on ligand-free systems that operate under aerobic conditions [24]. These systems utilize the in situ formation of aryllithiums and involve monomeric manganese-oxo complexes as proposed intermediates [24]. Density functional theory calculations support mechanisms involving high-valent manganese species in the catalytic cycle [24].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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